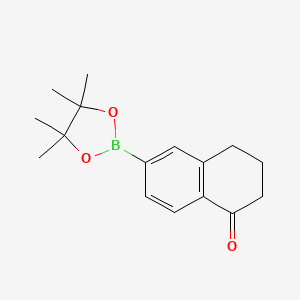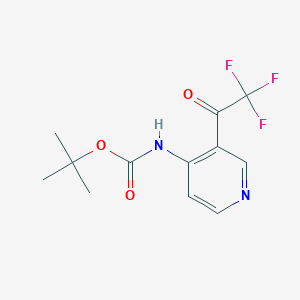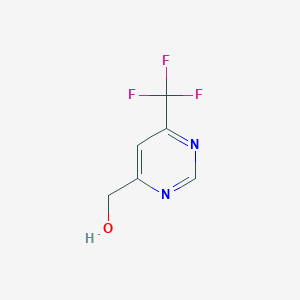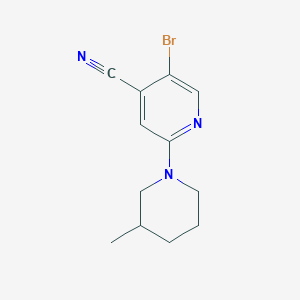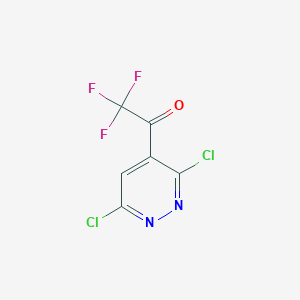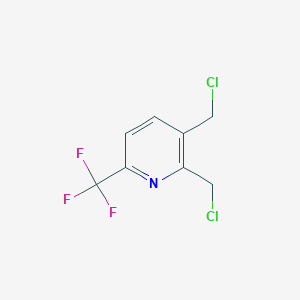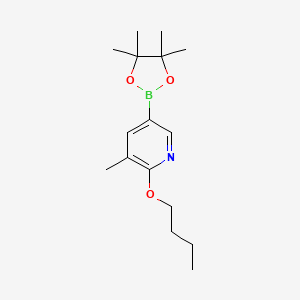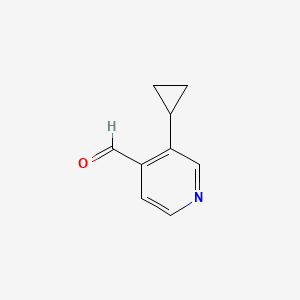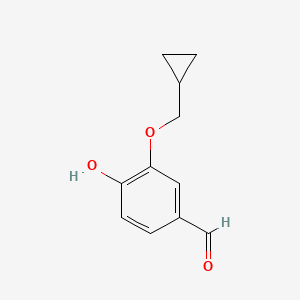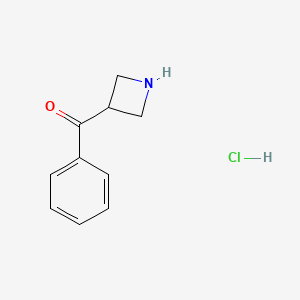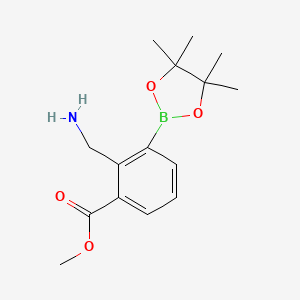![molecular formula C10H9ClN2O2 B1403057 [3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol CAS No. 1159252-17-1](/img/structure/B1403057.png)
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol
Descripción general
Descripción
The compound is a derivative of isoxazole, a type of organic compound consisting of a five-membered ring that contains an oxygen atom and a nitrogen atom . Isoxazole rings are found in some natural products, such as ibotenic acid . They are also found in a number of pharmaceutical drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods including Suzuki–Miyaura coupling , a widely-used method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of similar compounds often involves the presence of a pyrimidine or pyridine moiety . These moieties are aromatic rings containing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like oxidative addition, where a metal catalyst, such as palladium, donates electrons to form a new bond .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, some compounds are solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structures
Synthesis of Heterocyclic Compounds : The reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol has been utilized to afford 5-methoxylated 3-pyrrolin-2-ones, indicating a pathway that might be relevant for synthesizing compounds related to "[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol" for applications in agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Catalytic Methylation of Pyridines : A catalytic method has been developed for the methylation of pyridines using methanol and formaldehyde, which might be applicable for modifying the "[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol" structure to enhance its properties for potential use in drug discovery processes (Grozavu et al., 2020).
Formation of Pyrido-condensed Heterocycles : The synthesis of functionalized pyrido-condensed heterocycles through the reaction of isoxazolo[4,5-c]-pyridines with Mo(CO)6 in refluxing methanol offers a versatile procedure that could be relevant for the synthesis or modification of "[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol" derivatives (Donati et al., 2003).
Molecular Docking and Biological Activity
- Anticancer and Antimicrobial Agents : The synthesis and molecular docking study of new heterocyclic compounds, including 1,3-oxazole clubbed pyridyl-pyrazolines, has shown significant anticancer and antimicrobial activities. These findings suggest that derivatives of "[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol" could also possess biologically relevant activities, making them potential candidates for pharmaceutical development (Katariya et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-8(5-14)10(13-15-6)9-3-2-7(11)4-12-9/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICWAQBWQWWPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=NC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1402975.png)
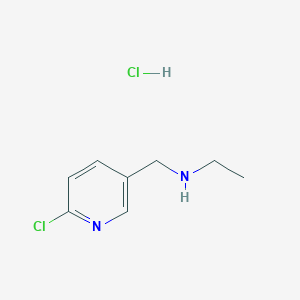
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)
